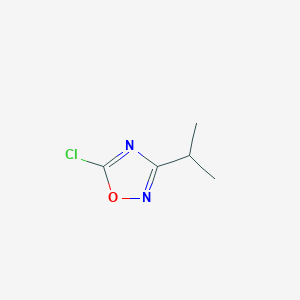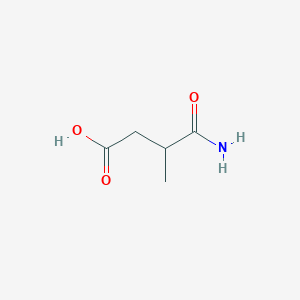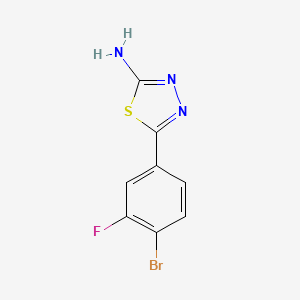
5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
説明
The compound “5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine” is likely to be an organic compound containing bromine, fluorine, nitrogen, and sulfur atoms. It seems to be a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “(4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol” have been synthesized through the Barbier reaction . This reaction involves a coupling reaction between a ketone and an alkyl halide in the presence of a stoichiometric quantity of magnesium metal .
科学的研究の応用
Quantum Chemical and Molecular Dynamics Studies
Studies on thiadiazole derivatives, including compounds related to 5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine, have focused on their potential as corrosion inhibitors for metals. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their effectiveness, with findings supporting their potential due to favorable interaction energies with metal surfaces (S. Kaya et al., 2016).
Anticancer and Antitubercular Activities
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been synthesized and evaluated for their anticancer and antitubercular activities. Some of these compounds demonstrated significant in vitro activities against breast cancer and normal human cell lines, with notable inhibitory activities comparable or superior to standard drugs like cisplatin. These findings highlight the potential therapeutic applications of thiadiazole derivatives in treating cancer and tuberculosis (D. Chandra Sekhar et al., 2019).
Fluorescence and Aggregation Studies
Research into the fluorescence properties of 1,3,4-thiadiazole derivatives has shown dual fluorescence effects related to specific molecular aggregation and charge transfer processes. These studies indicate the potential of thiadiazole derivatives as fluorescent probes in molecular biology and medicine, offering insights into their interaction with biological systems and their applicability in sensing and imaging (Iwona Budziak et al., 2019).
Hydrogen Bonding and Crystallography
Investigations into the crystal structures of thiadiazole compounds, including those with bromophenyl and fluorophenyl groups, have revealed detailed insights into their hydrogen bonding patterns and molecular interactions. These studies are essential for understanding the solid-state properties of these compounds, which are relevant for the design of materials with specific optical or electronic properties (Graham Smith & D. Lynch, 2013).
Biological Activity and Computational Studies
Further research into thiadiazole derivatives has also explored their anticancer activities, particularly against cancers of the nervous system and peripheral cancers. These studies have demonstrated the potential of thiadiazole derivatives to inhibit tumor cell proliferation and migration, alongside neuroprotective effects in neuronal cultures exposed to neurotoxic agents. Computational studies have supported these findings, offering insights into the molecular interactions responsible for these biological activities (W. Rzeski et al., 2007).
特性
IUPAC Name |
5-(4-bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWIOINMCCYXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


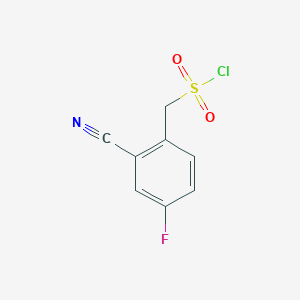

![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)
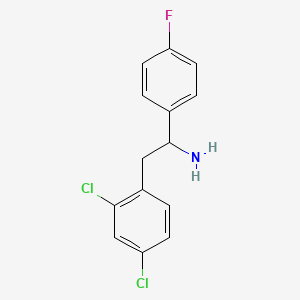
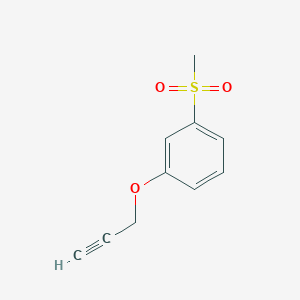

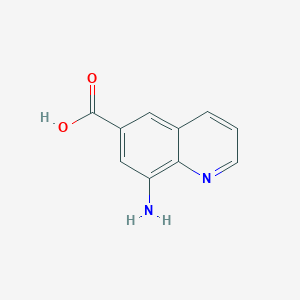
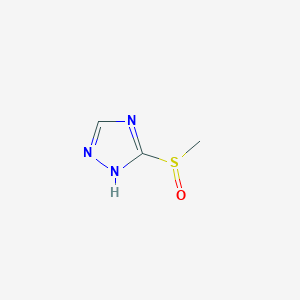
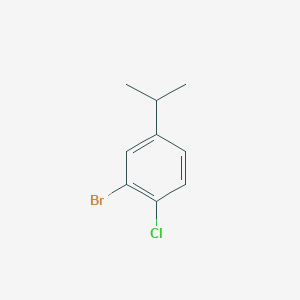
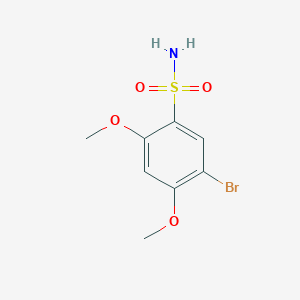
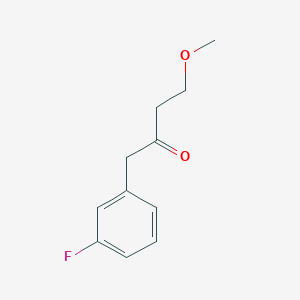
![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
